molecular formula C14H22N2O B1490150 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline CAS No. 2098049-15-9

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline

Cat. No. B1490150
CAS RN: 2098049-15-9
M. Wt: 234.34 g/mol
InChI Key: ZPEMWYMMUFCVOX-UHFFFAOYSA-N
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Description

The compound “2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline” is a complex organic molecule that contains an aniline group (a benzene ring attached to an amine group), a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), and an ether group (an oxygen atom connected to two carbon atoms) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the aniline group, and the creation of the ether linkage. This could potentially be achieved through a multi-step synthesis involving reactions such as nucleophilic substitution, condensation, and ring-closing reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The ether and pyrrolidine groups could potentially introduce some steric hindrance, affecting the overall shape of the molecule. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role. For example, the ether group might make the compound more soluble in organic solvents, while the aniline group could potentially form hydrogen bonds .

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been studied for its potential anti-inflammatory properties. Pyrimidines, which can be synthesized from similar structures, have shown a range of pharmacological effects, including anti-inflammatory activities . The structure–activity relationships (SARs) of pyrimidine derivatives indicate that certain substitutions can enhance their anti-inflammatory effects, suggesting that derivatives of the compound may also possess these beneficial properties.

Electrochemical Oxidation

Aniline derivatives are key in the electrochemical oxidation processes, which are essential for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals . The compound’s structure could potentially make it a candidate for electrochemical studies, which could lead to new methods of synthesizing complex organic molecules.

Radical Reactions

The reactivity of aniline derivatives with radicals is an area of interest, particularly in the context of hydrogen donation and radical acceptance . This compound could be investigated for its potential to engage in radical reactions, which are fundamental to many chemical synthesis processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Aniline derivatives can be toxic and potentially carcinogenic, so appropriate safety precautions would need to be taken when handling this compound .

Mechanism of Action

Target of Action

Similar compounds, such as anilines, are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that anilines and their derivatives often undergo metabolic activation via n-hydroxylation . This process can lead to the formation of reactive intermediates, which can further interact with cellular targets .

Biochemical Pathways

Anilines and their derivatives are known to be involved in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .

Pharmacokinetics

Anilines and their derivatives are known to undergo extensive metabolism in the body . The rate of elimination of these compounds can vary depending on their structure . For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .

Result of Action

Anilines and their derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline. For instance, the Suzuki–Miyaura cross-coupling reaction, which involves anilines, is known to be influenced by reaction conditions . Additionally, the presence of certain functional groups in the chemical structure can affect the compound’s reactivity and stability .

properties

IUPAC Name

2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-3-17-10-12-9-16(8-11(12)2)14-7-5-4-6-13(14)15/h4-7,11-12H,3,8-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEMWYMMUFCVOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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